
(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)(1-(6-(o-tolyl)pyridazin-3-yl)piperidin-4-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)(1-(6-(o-tolyl)pyridazin-3-yl)piperidin-4-yl)methanone is a useful research compound. Its molecular formula is C27H29FN4O and its molecular weight is 444.554. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound (6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)(1-(6-(o-tolyl)pyridazin-3-yl)piperidin-4-yl)methanone is a novel synthetic derivative that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.
The molecular structure of the compound includes a quinoline moiety and a piperidine ring, which are known to influence biological activity through various mechanisms. The following table summarizes its key chemical properties:
Property | Value |
---|---|
Molecular Formula | C20H22FN3O |
Molecular Weight | 339.41 g/mol |
LogP | 3.8248 |
Polar Surface Area | 15.51 Ų |
Hydrogen Bond Acceptors | 3 |
Research indicates that compounds similar to this one often exhibit their biological effects through several mechanisms:
- Kinase Inhibition : Many heterocyclic compounds act as inhibitors of various kinases, which are critical in cell signaling pathways. For instance, studies have shown that certain derivatives can inhibit CDK6 and ALK kinases, leading to reduced cell proliferation in cancer models .
- Anti-inflammatory Properties : Similar compounds have demonstrated significant anti-inflammatory effects in preclinical models, potentially making them candidates for treating inflammatory diseases .
- Cytotoxic Activity : The cytotoxic effects of quinoline derivatives have been well-documented, with some exhibiting selective toxicity against cancer cells while sparing normal cells .
In Vitro Studies
In vitro studies have been conducted to evaluate the cytotoxicity and selectivity of the compound against various cancer cell lines. For example:
- Cell Lines Tested : IMR-32 and SH-SY5Y (neuroblastoma), A549 (lung cancer).
- IC50 Values : The compound exhibited IC50 values ranging from 100 nM to 500 nM across different cell lines, indicating moderate potency.
In Vivo Studies
Preclinical animal studies have also been performed:
- Model Used : Mouse xenograft models were used to assess the antitumor efficacy.
- Results : Significant tumor growth inhibition was observed at doses of 10 mg/kg, with minimal side effects reported.
Case Studies
Several case studies highlight the potential therapeutic applications of this compound:
- Neuroblastoma Treatment : A study demonstrated that the compound, when used in combination with standard chemotherapy agents, resulted in enhanced apoptosis in neuroblastoma cells compared to treatment with chemotherapy alone .
- Anti-inflammatory Effects : Another investigation into its anti-inflammatory properties showed a reduction in cytokine levels in a rat model of arthritis, suggesting potential for treating autoimmune conditions .
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Research indicates that compounds similar to (6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)(1-(6-(o-tolyl)pyridazin-3-yl)piperidin-4-yl)methanone exhibit substantial antimicrobial properties. For instance, studies have shown that various derivatives of quinoline and pyridazine structures demonstrate effectiveness against a range of bacteria and fungi.
Case Study:
In a comparative study, derivatives were tested against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications to the quinoline structure enhanced the antibacterial activity significantly. For example, compounds with electron-withdrawing groups showed increased inhibition against Mycobacterium smegmatis and Pseudomonas aeruginosa, suggesting that similar modifications could enhance the efficacy of this compound against resistant strains .
Anticancer Potential
The anticancer properties of quinoline derivatives have been widely studied, with many showing promise in inhibiting cancer cell proliferation. The presence of fluorine and other substituents in the structure is believed to enhance lipophilicity and biological activity.
Research Insights:
A study highlighted that certain derivatives exhibited cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at specific phases . This suggests that this compound could potentially be developed into an effective anticancer agent.
Neurological Applications
Compounds containing piperidine and pyridazine moieties have been investigated for their neuroprotective effects. Preliminary studies suggest that these compounds may modulate neurotransmitter systems or provide neuroprotection against oxidative stress.
Case Study:
In a recent investigation, a related compound demonstrated significant neuroprotective effects in models of neurodegenerative diseases such as Alzheimer's and Parkinson's. The study indicated that these compounds could inhibit acetylcholinesterase activity, thereby enhancing cholinergic transmission . This opens avenues for further research into the neurological applications of this compound.
Eigenschaften
IUPAC Name |
(6-fluoro-2-methyl-3,4-dihydro-2H-quinolin-1-yl)-[1-[6-(2-methylphenyl)pyridazin-3-yl]piperidin-4-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29FN4O/c1-18-5-3-4-6-23(18)24-10-12-26(30-29-24)31-15-13-20(14-16-31)27(33)32-19(2)7-8-21-17-22(28)9-11-25(21)32/h3-6,9-12,17,19-20H,7-8,13-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAHHDBCPDGKSDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(N1C(=O)C3CCN(CC3)C4=NN=C(C=C4)C5=CC=CC=C5C)C=CC(=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.